2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid is a chemical compound known for its unique structure and properties. It contains a hydroxyl group, a nitrophenyl group, and a disulfanyl linkage, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid typically involves the reaction of 2-nitrothiophenol with 2-hydroxy-4-mercaptobutanoic acid under oxidative conditions. The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine, which facilitates the formation of the disulfide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar oxidative coupling reactions on a larger scale. The choice of oxidizing agent and reaction conditions would be optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alcohols, acids, bases.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Esters, ethers.
Scientific Research Applications
2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states. The nitrophenyl group can interact with biological molecules, potentially leading to antimicrobial or antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]pentanoic acid: Similar structure but with a pentanoic acid backbone.
2-Hydroxy-4-[(2-aminophenyl)disulfanyl]butanoic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
192509-68-5 |
---|---|
Molecular Formula |
C10H11NO5S2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid |
InChI |
InChI=1S/C10H11NO5S2/c12-8(10(13)14)5-6-17-18-9-4-2-1-3-7(9)11(15)16/h1-4,8,12H,5-6H2,(H,13,14) |
InChI Key |
QAFHYOJOGOLUNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SSCCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.